4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a heterocyclic compound characterized by the presence of a thiadiazole ring fused with a pyrrolidinone ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design. The thiadiazole moiety is known to contribute various pharmacological properties, making it a valuable scaffold for developing new therapeutic agents.
This compound can be classified under heterocyclic organic compounds, specifically those containing both thiadiazole and pyrrolidinone structures. The compound is often synthesized for research purposes and has been documented in various scientific literature and chemical databases, such as BenchChem and VWR .
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one typically involves several key steps:
The optimization of these synthetic routes may involve advanced techniques such as continuous flow reactors and purification methods to enhance yield and purity while minimizing by-products.
The molecular structure of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one features:
The molecular formula is , with a CAS number of 1142202-31-0. The compound's structure can be represented as follows:
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating diverse chemical entities for further study.
The mechanism of action for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific biological targets. Research indicates that compounds containing thiadiazole rings often exhibit antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with enzymes and receptors involved in these pathways .
The compound is typically a solid at room temperature and may exhibit irritant properties upon contact with skin or eyes. Its melting point, solubility in various solvents, and other physical characteristics are essential for practical applications in research and industry.
The chemical properties include stability under standard laboratory conditions, reactivity towards common reagents (e.g., oxidizing and reducing agents), and potential for forming stable derivatives through substitution reactions .
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one has various applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents and materials.
Hybrid molecular design represents a strategic approach in modern medicinal chemistry to overcome limitations of single pharmacophore agents. The fusion of 1,3,4-thiadiazole and pyrrolidin-2-one moieties creates synergistic systems leveraging complementary pharmacological properties. This dual-pharmacophore strategy enhances target selectivity, improves binding affinity, and mitigates drug resistance mechanisms. The thiadiazole component contributes high aromatic character and metabolic stability due to its strong resonance energy (comparable to benzene), while the pyrrolidinone ring provides critical three-dimensionality and chiral centers for stereoselective target interactions [1] [6].
Table 1: Advantages of Thiadiazole-Pyrrolidinone Hybridization
Parameter | Thiadiazole Contribution | Pyrrolidinone Contribution | Hybrid Benefit |
---|---|---|---|
Lipophilicity | Moderate (LogP ~0.5-2.0) | Variable (LogP ~0.8-3.5) | Balanced LogP ~1.5-2.5 |
Stereochemical Complexity | Planar structure | Up to 4 chiral centers | Enhanced target discrimination |
Metabolic Stability | High (aromatic stabilization) | Moderate | Improved pharmacokinetic profile |
Hydrogen Bonding | H-bond acceptor (N,S atoms) | Strong H-bond acceptor (C=O) | Dual binding domain formation |
The mesoionic character of 1,3,4-thiadiazoles enables membrane permeability despite internal charge separation, as their net neutral charge facilitates cellular uptake [4] [8]. When coupled with the pyrrolidinone's conformational flexibility (pseudorotation energy barrier ~5-10 kJ/mol), these hybrids adopt bioactive conformations inaccessible to planar scaffolds [5] [9]. Computational studies reveal the hybrid's ability to simultaneously engage both polar and hydrophobic binding pockets—particularly valuable in kinase and protease inhibition where extended interfacial binding is required [3].
1,3,4-Thiadiazoles emerged as privileged scaffolds following the 1950s discovery of acetazolamide (carbonic anhydrase inhibitor) and sulfamethizole (antimicrobial). Their development trajectory reveals three generations:
Table 2: Key 1,3,4-Thiadiazole Drugs and Their Mechanisms
Compound | Therapeutic Class | Primary Target | Clinical Impact |
---|---|---|---|
Acetazolamide | Diuretic/Glaucoma | Carbonic anhydrase | First oral agent for intraocular pressure |
Megazol | Antitrypanosomal | Trypanothione reductase | Lead compound for neglected tropical diseases |
Cefazolin | First-gen cephalosporin | Penicillin-binding proteins | Surgical prophylaxis standard |
Litronesib | Anticancer | Kinesin spindle protein (KSP) | Phase II for refractory malignancies |
The scaffold's versatile targeting capability stems from its electronic configuration: the sulfur atom's σ* orbitals create regions of low electron density ("σ-holes") facilitating charge-transfer complexes with biological targets [4]. Modern synthetic strategies like microwave-assisted cyclization and regioselective C-H functionalization now enable rapid diversification, accelerating structure-activity relationship (SAR) studies [3] [6].
Pyrrolidin-2-one (γ-lactam) incorporation addresses key limitations of thiadiazole-only compounds:
In the specific case of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one, the 3-methylphenyl substituent at N1 provides hydrophobic anchoring, while the 5-amino-thiadiazole enables either hydrogen bonding or structural derivatization—a design feature validated in recent kinase inhibitor hybrids showing IC₅₀ improvements of 8-12 fold over single-ring analogs [5] [9]. Molecular modeling indicates the compound's rotatable bond count (n=3) and chiral center at C4 position (if substituted) satisfy over 85% of Veber's rules for oral bioavailability, making it superior to biphenyl-based scaffolds [5].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8